

Synthesis and purification of Pigment Red 5

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Compound of Interest

Compound Name: *Pigment red 5*

Cat. No.: *B1583872*

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An In-depth Technical Guide to the Synthesis and Purification of C.I. **Pigment Red 5**

Introduction

C.I. **Pigment Red 5** is a synthetic organic pigment belonging to the monoazo class of colorants.^[1] It is characterized by its brilliant red shade, good lightfastness, and thermal stability.^[1] Chemically, it is identified as N-(5-chloro-2,4-dimethoxyphenyl)-4-[[5-(diethylsulfamoyl)-2-methoxyphenyl]diazenyl]-3-hydroxynaphthalene-2-carboxamide.^{[2][3][4]} Due to its robust properties, **Pigment Red 5** finds extensive application in various industries, including coatings, printing inks, plastics, paper, and cosmetics.^{[1][2][5][6]} This guide provides a detailed overview of the synthesis and purification protocols for **Pigment Red 5**, intended for researchers and professionals in chemistry and materials science.

Physicochemical Properties

A summary of the key properties of **Pigment Red 5** is presented below.

Property	Value	Reference
C.I. Name	Pigment Red 5	[1]
C.I. Number	12490	[4]
CAS Number	6410-41-9	[2][7]
Molecular Formula	C ₃₀ H ₃₁ ClN ₄ O ₇ S	[2][3][7]
Molecular Weight	627.11 g/mol	[3][6][7]
Appearance	Orange-red to brilliant red powder	[1][6]
Melting Point	306°C	[3][6]
Solubility	Insoluble in water; soluble in ethanol; slightly soluble in acetone	[1][6]

Synthesis of Pigment Red 5

The synthesis of **Pigment Red 5** is a classic example of azo chemistry, involving a two-stage process: the diazotization of an aromatic amine followed by an azo coupling reaction with a naphthol derivative.[2]

Stage 1: Diazotization

In the first stage, the primary aromatic amine, 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide (also known as Red Base ITR), is converted into a highly reactive diazonium salt.[1][2] This reaction is conducted in an acidic medium at low temperatures using sodium nitrite.[2] The low temperature is critical to prevent the decomposition of the unstable diazonium salt.[2]

Stage 2: Azo Coupling

The second stage involves the electrophilic substitution of the diazonium salt onto a coupling component, 3-Hydroxy-5'-chloro-2',4'-dimethoxy-2-naphthanilide.[1][2] This reaction forms the stable azo (-N=N-) chromophore, which is responsible for the pigment's color.[8] The pH and

temperature of the coupling reaction must be carefully controlled to ensure high yield and purity.^[2]

Experimental Protocol: Synthesis

Materials and Equipment:

- 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide (Diazo component)
- 3-Hydroxy-5'-chloro-2',4'-dimethoxy-2-naphthanilide (Coupling component)
- Sodium Nitrite (NaNO_2)
- Hydrochloric Acid (HCl , concentrated)
- Sodium Hydroxide (NaOH)
- Ice
- Glass beakers, magnetic stirrer, pH meter, Buchner funnel, vacuum flask, drying oven

Procedure:

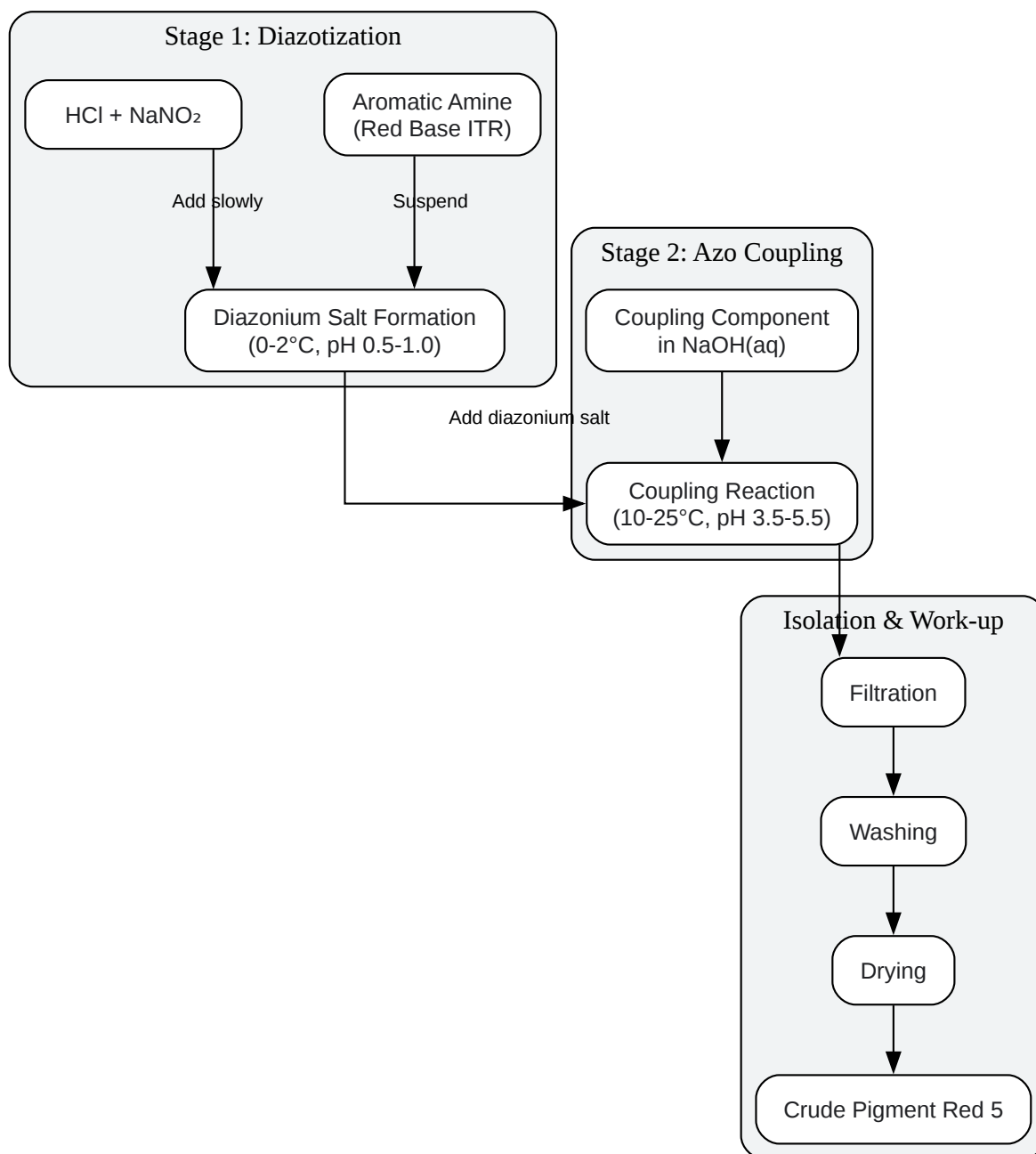
- Preparation of the Diazonium Salt:
 - In a beaker, suspend the diazo component (1 mole equivalent) in water and add concentrated hydrochloric acid.
 - Cool the suspension to $0-2^\circ\text{C}$ in an ice bath with continuous stirring.^[2] The pH should be maintained between 0.5 and 1.0.^[2]
 - In a separate beaker, prepare a solution of sodium nitrite (1 mole equivalent) in water.
 - Slowly add the sodium nitrite solution to the cooled amine suspension, keeping the temperature below 5°C .
 - Stir the mixture for 90-120 minutes at $0-2^\circ\text{C}$ to ensure complete diazotization.^[2] The formation of the diazonium salt can be confirmed by a spot test with starch-iodide paper (excess nitrous acid will turn the paper blue).

- Preparation of the Coupling Solution:
 - In a separate, larger beaker, dissolve the coupling component (1 mole equivalent) in an aqueous solution of sodium hydroxide to form the soluble phenoxide.
 - Cool this solution to 10-15°C.
- Azo Coupling Reaction:
 - Slowly add the cold diazonium salt suspension to the coupling solution with vigorous stirring.
 - Maintain the temperature between 10-25°C and the pH between 3.5-5.5 during the addition.[2] The pH can be adjusted as needed with sodium hydroxide or hydrochloric acid.
 - The red pigment will precipitate out of the solution as it forms.
 - After the addition is complete, continue stirring the reaction mixture for an additional 1-2 hours to ensure the reaction goes to completion.
- Isolation of the Crude Pigment:
 - Filter the precipitated pigment using a Buchner funnel under vacuum.
 - Wash the filter cake thoroughly with water to remove residual salts and acids.
 - Dry the crude **Pigment Red 5** in an oven at a controlled temperature (e.g., 60-80°C) until a constant weight is achieved.

Summary of Synthesis Parameters

Step	Key Parameters	Optimized Range	Rationale
Diazotization	Temperature	0–2°C	Stabilizes the highly reactive diazonium salt and prevents its degradation.[2]
pH	0.5–1.0	Ensures the formation and stability of the diazonium salt.[2]	
Reaction Time	90–120 minutes	Allows for complete conversion of the amine to the diazonium salt.[2]	
Azo Coupling	Temperature	10–25°C	Balances reaction kinetics with the stability of the diazonium salt.[2]
pH	3.5–5.5	Controls the rate of electrophilic substitution and prevents side reactions.[2]	

Synthesis Workflow



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Caption: Workflow for the synthesis of **Pigment Red 5**.

Purification of Pigment Red 5

Crude **Pigment Red 5** synthesized in the laboratory or obtained from industrial processes typically contains impurities such as unreacted starting materials, byproducts from side reactions, and inorganic salts.[9] Purification is essential to achieve the desired coloristic properties, stability, and performance for specific applications.

Common Purification Techniques

- **Solvent Washing:** This is the most common and straightforward method. The crude pigment is washed with hot water to remove inorganic salts. Subsequent washing with organic solvents in which the pigment has low solubility (like ethanol) can remove organic impurities.
- **Recrystallization:** This technique involves dissolving the crude pigment in a suitable hot solvent and then allowing it to crystallize as the solution cools. This process is effective for removing impurities that have different solubility profiles from the pigment. However, finding a suitable solvent system can be challenging due to the low solubility of many pigments.
- **Column Chromatography:** While highly effective for separating compounds with different polarities, column chromatography is less common for the bulk purification of industrial pigments due to cost and scalability. It is more frequently used for analytical purposes or for purifying small quantities of high-purity material for research.[9]

Experimental Protocol: Purification by Washing

Materials and Equipment:

- Crude **Pigment Red 5**
- Deionized Water
- Ethanol
- Beakers, heating mantle/hot plate, magnetic stirrer, Buchner funnel, vacuum flask, drying oven

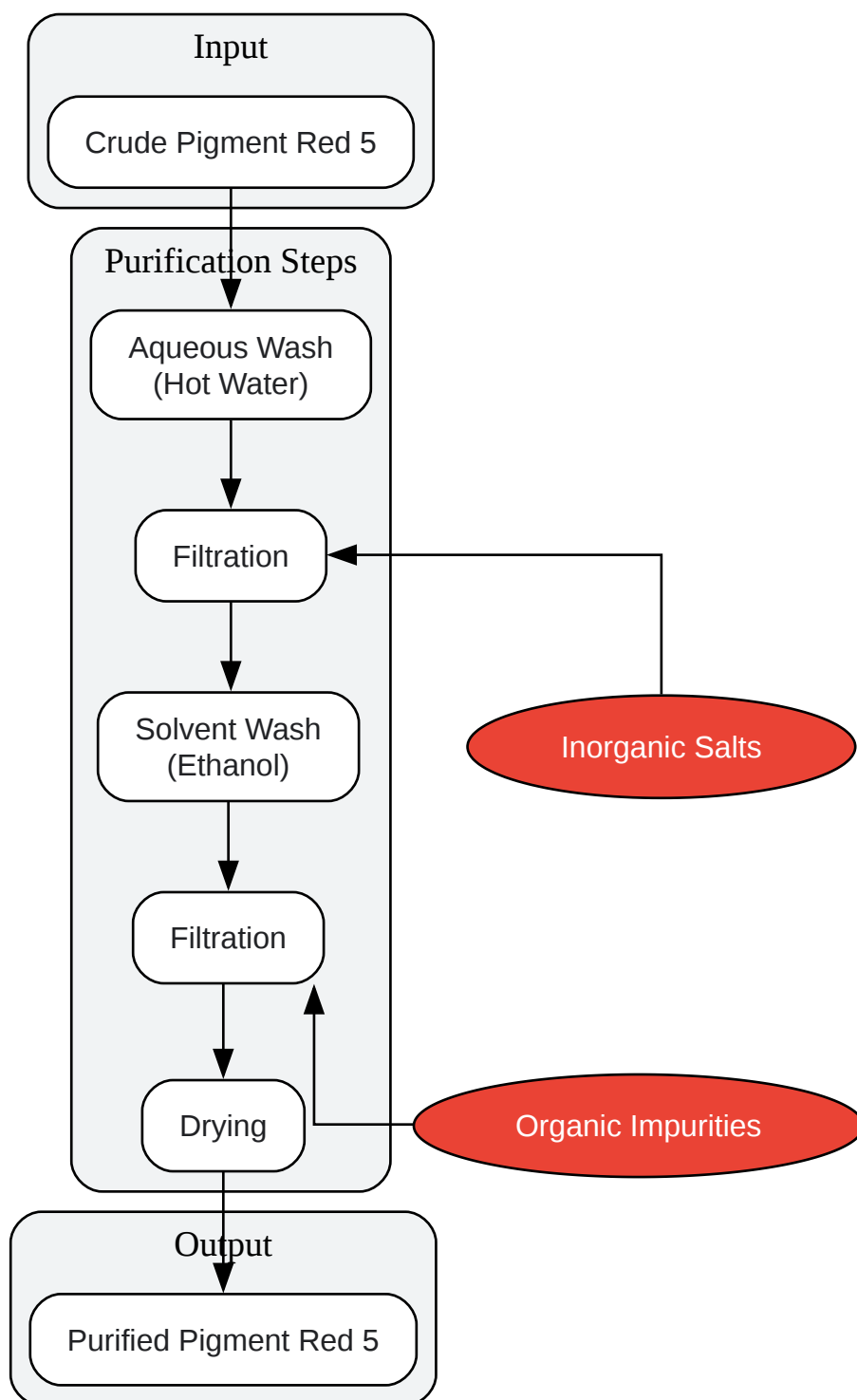
Procedure:

- Aqueous Wash:
 - Suspend the crude pigment in deionized water (e.g., 10 mL of water per gram of pigment).
 - Heat the slurry to 70-80°C with stirring for 30-60 minutes. This helps dissolve inorganic salt impurities.
 - Filter the hot suspension using a Buchner funnel.
 - Wash the filter cake with additional hot deionized water.
- Solvent Wash:
 - Resuspend the water-washed pigment cake in ethanol.
 - Stir the suspension at room temperature or with gentle warming for 30 minutes to dissolve soluble organic impurities.
 - Filter the pigment again and wash the cake with a small amount of clean ethanol.
- Drying:
 - Dry the purified pigment in an oven at 80-100°C to a constant weight to remove all residual water and solvent.

Summary of Purification Parameters

Technique	Key Parameters	Expected Outcome
Aqueous Wash	Temperature: 70-80°C	Removal of inorganic salts (e.g., NaCl, Na ₂ SO ₄)
Solvent Wash	Solvent: Ethanol	Removal of unreacted starting materials and organic byproducts
Drying	Temperature: 80-100°C	Removal of residual water and solvents

Purification Workflow



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Caption: General workflow for the purification of **Pigment Red 5**.

Characterization

The purity and identity of the synthesized **Pigment Red 5** can be confirmed using various analytical techniques:

- High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the pigment and quantify any impurities.[2]
- Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the functional groups present in the molecule, confirming its structure.[3]
- UV-Visible Spectroscopy: Shows the characteristic absorption in the visible region that is responsible for its red color.[3]
- Melting Point Analysis: A sharp melting point close to the literature value (306°C) is a good indicator of purity.[3][6]

Conclusion

The synthesis of **Pigment Red 5** is a well-established process based on diazotization and azo coupling reactions. Precise control over reaction parameters such as temperature and pH is crucial for achieving high yields and purity. Subsequent purification, primarily through aqueous and solvent washing, is necessary to remove impurities and obtain a pigment with optimal performance characteristics. The protocols and data presented in this guide offer a comprehensive technical foundation for the laboratory-scale synthesis and purification of this commercially significant red pigment.

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